Buphanidrine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

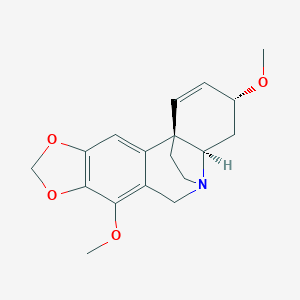

Buphanidrine is a bioactive alkaloid compound found in certain plant species, particularly in the bulbs of Boophone disticha. This compound has garnered interest due to its potential therapeutic properties, including cytotoxic effects against cancerous cells .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Buphanidrine typically involves the extraction from natural sources, such as Boophone disticha. The bulbs are separated, washed, and air-dried before being pulverized into a powder. The powder is then subjected to solvent extraction using chloroform, acetone, or ethanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale extraction processes, utilizing advanced techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) to ensure purity and consistency .

化学反応の分析

Types of Reactions

Buphanidrine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using halogenating agents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, under acidic or basic conditions.

Reduction: Sodium borohydride, in an alcoholic solvent.

Substitution: Halogenating agents like chlorine or bromine, under controlled temperature and pressure.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

科学的研究の応用

Pharmacological Properties

Buphanidrine exhibits several pharmacological activities, primarily attributed to its interaction with neurotransmitter systems. Key properties include:

- Serotonin Reuptake Inhibition : this compound has shown significant affinity for the serotonin reuptake transporter (SERT), making it a candidate for treating mood disorders. In functional assays, it demonstrated an IC50 value of approximately 0.6 mM, indicating its effectiveness in inhibiting serotonin reuptake .

- Neuroprotective Effects : Studies indicate that this compound may protect neuronal cells from oxidative stress and neurotoxicity. It has been associated with improved cell viability in models of neurodegeneration, particularly in SH-SY5Y neuroblastoma cells exposed to toxic agents .

- Anti-inflammatory Activity : Traditional uses of Boophone disticha include the treatment of inflammatory conditions. This compound's anti-inflammatory properties are being investigated in various preclinical models .

Neuroprotective Studies

In a study examining the neuroprotective effects of Boophone disticha extracts containing this compound, researchers observed significant improvements in cell viability following exposure to neurotoxic agents. The extract was shown to enhance ATP levels and reduce ROS production in SH-SY5Y cells subjected to MPP+ toxicity . This suggests that this compound may act as a protective agent against neurodegenerative processes.

Traditional Medicine Applications

This compound's traditional applications have been documented among indigenous populations. For example, it is used for treating pain and inflammation related to various ailments. Ethnopharmacological studies highlight its role in traditional healing practices, supporting the need for further scientific validation of these uses .

Data Table: Summary of this compound Applications

作用機序

Buphanidrine exerts its effects primarily through its interaction with cellular targets involved in cell proliferation and apoptosis. It is known to induce cytotoxicity in cancer cells by disrupting cellular processes and triggering programmed cell death .

類似化合物との比較

Similar Compounds

Buphanine: Another alkaloid found in Boophone disticha with similar cytotoxic properties.

Crinamidine: An alkaloid with known cytotoxic effects against cancer cells.

Uniqueness

Buphanidrine is unique due to its specific molecular structure and the particular pathways it targets in cancer cells. Its distinct mechanism of action and the specific cellular responses it induces set it apart from other similar compounds .

特性

CAS番号 |

1162-10-3 |

|---|---|

分子式 |

C18H21NO4 |

分子量 |

315.4 g/mol |

IUPAC名 |

(1S,13R,15R)-9,15-dimethoxy-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraene |

InChI |

InChI=1S/C18H21NO4/c1-20-11-3-4-18-5-6-19(15(18)7-11)9-12-13(18)8-14-17(16(12)21-2)23-10-22-14/h3-4,8,11,15H,5-7,9-10H2,1-2H3/t11-,15+,18+/m0/s1 |

InChIキー |

RNEXSBPDDRJJIY-BKGUAONASA-N |

SMILES |

COC1CC2C3(CCN2CC4=C(C5=C(C=C43)OCO5)OC)C=C1 |

異性体SMILES |

CO[C@@H]1C[C@@H]2[C@@]3(CCN2CC4=C(C5=C(C=C43)OCO5)OC)C=C1 |

正規SMILES |

COC1CC2C3(CCN2CC4=C(C5=C(C=C43)OCO5)OC)C=C1 |

Key on ui other cas no. |

1162-10-3 |

同義語 |

buphanidrine |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。